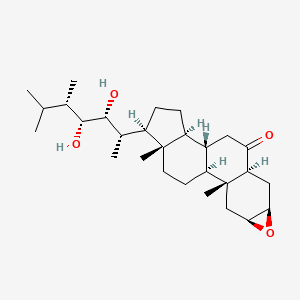

Secasterone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C28H46O4 |

|---|---|

分子量 |

446.7 g/mol |

IUPAC 名称 |

(1S,2R,4S,6R,8S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-9-one |

InChI |

InChI=1S/C28H46O4/c1-14(2)15(3)25(30)26(31)16(4)18-7-8-19-17-11-22(29)21-12-23-24(32-23)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-31H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1 |

InChI 键 |

WDGGOKUICSKRHH-UWDHJCPDSA-N |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]5[C@@H](C4)O5)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |

规范 SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC5C(C4)O5)C)C)O)O |

同义词 |

(22R,23R,24S)-22,23-dihydroxy-2alpha,3alpha-epoxy-24-methyl-5alpha-cholest-6-one 2,3-diepisecasterone secasterone |

产品来源 |

United States |

Natural Occurrence and Ecological Distribution of Secasterone

Isolation and Characterization from Primary Plant Sources (e.g., Secale cereale)

Secasterone was initially isolated and characterized from the seeds of Secale cereale (rye). umk.plresearchgate.netresearchgate.netfao.orgcas.cz Its identification was achieved through spectroscopic analysis, including EI-MS, FAB-MS, and NMR, and its structure was further confirmed by X-ray diffraction. umk.pl The compound's structure is defined as (22R,23R,24S)-22,23-dihydroxy-2β,3β-epoxy-24-methyl-5α-cholestan-6-one. researchgate.netresearchgate.netnih.gov The isolation from Secale cereale seeds established this compound as a naturally occurring 2,3-epoxybrassinosteroid. researchgate.netresearchgate.netnih.govfao.org

Detection and Quantification in Diverse Plant Species and Tissues

Brassinosteroids, including this compound, are found at low concentrations throughout the plant kingdom and have been detected in various plant organs such as pollen, anthers, seeds, leaves, stems, and roots. researchgate.netresearchgate.net While Secale cereale is a primary source from which this compound was isolated, brassinosteroids in general have been isolated or detected in a wide range of plant species, including algae, pteridophytes, gymnosperms, and angiosperms. scielo.brscielo.br

Advanced techniques, particularly chromatography coupled with mass spectrometry (GC-MS, LC-MS, UHPLC-MS/MS), are crucial for the detection and quantification of brassinosteroids like this compound in plant tissues due to their low concentrations. researchgate.netfrontiersin.orgmdpi.comresearchgate.net These methods offer high sensitivity, selectivity, and accuracy, enabling the analysis of trace compounds in complex biological matrices. researchgate.netfrontiersin.orgmdpi.comresearchgate.net

Temporal and Spatial Variation of this compound Abundance in Planta

The concentration of brassinosteroids can vary depending on the plant organ and developmental stage. researchgate.netresearchgate.net Generally, their content is higher in young and actively growing plant tissues compared to older, mature tissues. researchgate.net Studies on the spatial distribution of other brassinosteroids in plants like Brassica napus have shown varying levels in different organs, with higher concentrations often found in flowers and tender pods, and levels decreasing during organ maturation. researchgate.net While specific detailed data on the temporal and spatial variation of this compound alone is limited in the provided context, the general patterns observed for brassinosteroids suggest that this compound abundance would likely exhibit similar variations related to tissue type, developmental stage, and potentially environmental conditions. The study of temporal and spatial variations in chemical compounds within plants often involves techniques that analyze concentrations over time and across different plant parts. kuwaitjournals.orgmdpi.comresearchgate.netyale.edu

Environmental Factors Influencing this compound Occurrence

Environmental factors can significantly influence the endogenous levels of plant hormones, including brassinosteroids. psu.edu Stress conditions such as drought, extreme temperatures, salinity, and heavy metals have been shown to affect brassinosteroid levels in plants. umk.plpsu.eduresearchgate.netsemanticscholar.org While the provided information highlights the role of brassinosteroids in helping plants cope with various environmental stresses, it also indicates that these stresses can alter the plant's hormone balance. psu.edusemanticscholar.org For instance, drought and nutrient deficiency stress have been linked to changes in brassinosteroid levels in plants. researchgate.net Therefore, it is plausible that the occurrence and abundance of this compound in plants are influenced by the environmental conditions they experience, as part of the plant's complex physiological response to its surroundings.

Biosynthetic Pathways and Metabolic Transformations of Secasterone

Elucidation of Precursor Pathways Leading to Secasterone Formation

Studies, primarily in rye seedlings (Secale cereale), have provided evidence for the biosynthetic route leading to this compound. isopsoc.orgnih.gov

Role of Secasterol (B1248278), Teasterone (B1253636), and Typhasterol (B1251266) in this compound Biosynthesis

Experimental evidence indicates that this compound is biosynthesized from precursors such as teasterone and typhasterol, proceeding through secasterol as an intermediate. isopsoc.orgrsc.orgrsc.orgnih.gov Deuterium-labeled secasterol, teasterone, and typhasterol administered to rye seedlings were incorporated into this compound and 2,3-diepithis compound, supporting this proposed pathway. rsc.orgrsc.orgnih.gov This suggests a biosynthetic sequence where teasterone and typhasterol are converted to secasterol, which is then transformed into 2,3-epoxybrassinosteroids like this compound. rsc.orgrsc.orgnih.gov

This compound as an Intermediate in Downstream Brassinosteroid Synthesis

This compound is not necessarily a final product in brassinosteroid biosynthesis but can serve as an intermediate for the synthesis of other biologically active brassinosteroids. isopsoc.orgnih.gov

Conversion to Other Brassinosteroids (e.g., Castasterone (B119632), 2-Epicastasterone)

Studies using deuterium-labeled this compound have shown its conversion to castasterone and 2-epicastasterone in rye seedlings. isopsoc.orgrsc.orgrsc.orgnih.gov This conversion involves the opening of the epoxide ring of this compound. isopsoc.org Specifically, this compound is converted primarily to 2-epicastasterone, with castasterone and 3-epicastasterone also detected as minor metabolites. isopsoc.org This indicates a biosynthetic sub-pathway where typhasterol/teasterone lead to secasterol, then to this compound, and subsequently to 2-epicastasterone/3-epicastasterone, ultimately yielding castasterone. isopsoc.org This route represents an alternative pathway to the direct C-2α-hydroxylation of typhasterol to castasterone. isopsoc.org

Methodologies for Biosynthetic Pathway Elucidation

The understanding of this compound biosynthesis and its metabolic fate has been significantly advanced by specific experimental techniques. researchgate.net

Application of Isotopic Labeling and Feeding Experiments

Isotopic labeling and feeding experiments have been instrumental in elucidating the brassinosteroid biosynthetic pathways. researchgate.netrsc.orgrsc.orgresearchgate.net By synthesizing and administering intermediates labeled with isotopes such as deuterium (B1214612) (²H) or carbon-14 (B1195169) (¹⁴C), researchers can track their incorporation into downstream products. researchgate.netrsc.orgrsc.orgresearchgate.net For example, the administration of deuterium-labeled secasterol, teasterone, and typhasterol to rye seedlings allowed researchers to demonstrate their incorporation into this compound and 2,3-diepithis compound, thereby confirming the precursor-product relationship. rsc.orgrsc.orgnih.gov Similarly, using deuterated this compound in feeding experiments revealed its conversion to castasterone and 2-epicastasterone. isopsoc.orgrsc.orgrsc.orgnih.gov These experiments, often coupled with techniques like gas chromatography-mass spectrometry (GC-MS), enable the identification and quantification of labeled metabolites, providing crucial evidence for proposed biosynthetic routes. nih.govisopsoc.org

Genetic Mutants and Engineered Biosynthetic Systems Analysis

Genetic mutants deficient in specific steps of brassinosteroid biosynthesis have been instrumental in elucidating the pathways. researchgate.net Feeding experiments using deuterium-labeled intermediates in brassinosteroid-deficient mutants of Arabidopsis thaliana and Pisum sativum have helped to determine biosynthetic sequences and identify the roles of specific genes. rsc.orgrsc.org For example, feeding experiments with deuterium-labeled 24-methylenecholesterol (B1664013) indicated that an Arabidopsis thaliana mutant unable to isomerize and/or reduce a double bond was deficient in brassinosteroid biosynthesis. rsc.orgrsc.org

While the search results mention the use of genetic mutants to study brassinosteroid biosynthesis in general researchgate.netnih.govfrontiersin.org, and the concept of engineered systems in other contexts pi-usa.ushashmicro.comteledyne.compureprocesstechnology.com, specific detailed research findings on engineered biosynthetic systems directly involving this compound were not prominently found in the provided snippets. However, the broader context of using mutants and labeled compounds highlights the approaches used to analyze and potentially engineer these pathways. rsc.orgresearchgate.netrsc.org The elucidation of biosynthetic pathways through mutant studies provides the foundational knowledge required for potential future engineered systems aimed at modifying or producing specific brassinosteroids like this compound. researchgate.net

Metabolic Fate and Catabolism of this compound in Biological Systems

The metabolic fate and catabolism of brassinosteroids, including this compound, are important aspects of understanding their biological activity and regulation. Catabolism refers to the metabolic pathways that break down molecules into smaller units, often releasing energy. wikipedia.orglumenlearning.comnih.gov In the context of brassinosteroids, catabolic processes can lead to inactivation or further transformation of the active compound. researchgate.net

While specific details on the complete catabolic pathway of this compound were not extensively detailed in the search results, the conversion of this compound to castasterone and its epimers in rye seedlings represents a metabolic transformation. nih.govresearchgate.netresearchgate.net The rapid intracellular metabolism of brassinosteroids is considered a factor in their favorable environmental profile. researchgate.net

This compound is classified as an ergostane (B1235598) steroid, characterized by an ergostane skeleton. hmdb.ca Metabolic pathways involving steroids can include lipid metabolism and lipid peroxidation. hmdb.ca

Chemical Synthesis and Advanced Structural Modifications of Secasterone

Total Synthesis Strategies for Secasterone and Stereoisomers

The total synthesis of complex natural products like this compound, which contain multiple chiral centers, requires sophisticated strategies to control stereochemistry. Research efforts have focused on the synthesis of this compound (specifically the (22R,23R,24S)-2β,3β-epoxy-22,23-dihydroxy-24-methyl-5α-cholestan-6-one isomer) and its epimeric forms. For instance, the synthesis of both the 2β,3β-epoxy (this compound) and the corresponding 2α,3α-epoxy brassinosteroids of the (24S)-series, as well as their (24R)-series counterparts, has been reported as part of programs aimed at accessing new native brassinosteroids and biologically active analogs. rsc.org

Total synthesis approaches for complex molecules often involve the construction of the core ring system and the precise introduction of functional groups and stereocenters. Strategies for controlling stereochemistry during the formation of cyclic systems, such as stereoselective cycloaddition reactions, are vital in the synthesis of stereochemically diverse isomers of natural products. escholarship.orgrsc.org The spatial structure of substrates can significantly influence the diastereoselectivity of key steps, as demonstrated in the concise total synthesis of other natural products. nih.gov

Semi-synthetic Approaches from Related Steroidal Precursors

Semi-synthetic routes offer an alternative to total synthesis, utilizing readily available steroidal compounds as starting materials. This approach can be more efficient for accessing this compound analogs by modifying existing steroid skeletons. For example, a diepithis compound analogue, (22R,23R)-2α,3α,22,23-diepoxy-5α-hydroxy-stigmastan-6-one, has been synthesized from stigmasterol, a common plant steroid. researchgate.net This highlights the feasibility of preparing this compound-like structures through targeted modifications of related steroidal precursors. Semi-synthesis is a common strategy in steroid chemistry to generate a diverse range of compounds with potential biological activities. nih.gov

Derivatization and Analogue Preparation for Functional Studies

The preparation of this compound derivatives and analogs is essential for exploring their structure-activity relationships and for developing analytical methods. Derivatization techniques can modify functional groups to enhance properties such as detection sensitivity, particularly for analytical techniques like mass spectrometry. researchgate.netresearchgate.net Common derivatization strategies for brassinosteroids, which include this compound, involve modifying hydroxyl groups through ester or ether formation. researchgate.net Analogs with altered functional groups, such as different epoxy rings or hydroxylations, have been synthesized to study their biological effects, such as plant growth regulation. researchgate.net

Synthesis of Isotopically Labeled this compound Analogs

Isotopically labeled analogs of this compound are valuable tools for metabolic studies, quantitative analysis using mass spectrometry, and mechanistic investigations. Stable isotopes such as ²H, ¹³C, and ¹⁵N are commonly incorporated. acanthusresearch.comisotope.comthermofisher.com The synthesis of isotopically labeled compounds can be achieved through chemical synthesis using building blocks containing the desired isotopes. acanthusresearch.comisotope.comnih.gov Alternatively, for some biomolecules, metabolic labeling strategies can be employed, although chemical synthesis is often necessary for precise, site-specific labeling. acanthusresearch.comthermofisher.com Labeling of brassinosteroids with isotopes of hydrogen and carbon has been utilized in research. scispace.com

Introduction of Epoxy Group Stereochemistry and its Control

A key structural feature of this compound is the epoxy group at the C2-C3 position with a specific β orientation. The controlled introduction of this epoxy group with defined stereochemistry is critical in both total and semi-synthetic routes. The synthesis of both 2α,3α- and 2β,3β-epoxy brassinosteroids demonstrates that synthetic methodologies have been developed to control the stereochemical outcome of the epoxidation reaction. rsc.orgresearchgate.net Epoxides are versatile intermediates in organic synthesis, and reactions involving epoxides are known to be stereospecific, allowing for control over the stereochemistry of adjacent functional groups. youtube.com Achieving stereoselectivity in the formation of the epoxy ring is paramount to obtaining the desired this compound isomer or specific epoxy analogs.

Challenges in Regio- and Stereoselective Synthesis of this compound Analogs

The synthesis of this compound and its analogs, particularly those with multiple chiral centers and reactive functional groups like the epoxy ring, presents significant challenges in achieving high levels of regio- and stereoselectivity. Controlling the precise position (regioselectivity) and spatial arrangement (stereoselectivity) of functional groups during synthetic transformations is crucial but can be difficult. nih.govyoutube.com For example, epoxidation reactions can potentially yield different regioisomers or stereoisomers depending on the reaction conditions and the structure of the substrate. The presence of multiple reactive sites and existing stereocenters in steroidal precursors can influence the outcome of reactions, requiring careful optimization of reaction conditions, choice of reagents, and protective group strategies to ensure the desired product is obtained with high purity and the correct stereochemistry. The ability to synthesize specific epimers, such as the 2α,3α- and 2β,3β-epoxy isomers, highlights that these stereochemical challenges can be overcome through deliberate synthetic design. rsc.orgresearchgate.net

Molecular and Cellular Mechanisms of Action in Plant Systems

Secasterone's Engagement with Plant Hormone Receptors

Like other brassinosteroids, this compound is perceived by plant cells primarily through receptor kinases located at the plasma membrane mdpi.comusp.brbwise.kraccessscience.com. The best-characterized brassinosteroid receptor is BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK) usp.brbwise.kr. Upon binding of a brassinosteroid ligand, such as brassinolide (B613842) or likely this compound, BRI1 undergoes conformational changes and interacts with co-receptors, notably BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), also a receptor-like kinase mdpi.comfrontiersin.org. This ligand-induced heterodimerization of BRI1 and BAK1 is a critical initial step in activating the brassinosteroid signaling pathway mdpi.comfrontiersin.org. The binding of brassinosteroids to BRI1 triggers autophosphorylation of the BRI1 kinase domain and transphosphorylation between BRI1 and BAK1, initiating the downstream signaling cascade frontiersin.org. While direct binding studies of this compound to BRI1 are not specifically detailed in the provided search results, its classification as a brassinosteroid isolated from plant tissue suggests it engages with these established brassinosteroid perception mechanisms ufs.ac.zadntb.gov.ua.

Role in Brassinosteroid Signal Transduction Cascades

Following receptor activation, the brassinosteroid signal is transduced through a series of phosphorylation and dephosphorylation events involving cytoplasmic proteins mdpi.combwise.kr. Key components of this cascade include BR-Signaling Kinases (BSKs) and the phosphatase BSU1 (BRASSINOSTEROID SIGNALING KINASE 1) mdpi.combwise.kr. Upon BRI1 activation, BSKs are phosphorylated and dissociate from the receptor complex mdpi.com. BSU1, a phosphatase, is activated and acts to dephosphorylate and inactivate the glycogen (B147801) synthase kinase 3 (GSK3)-like kinase BIN2 (BRASSINOSTEROID INSENSITIVE 2) bwise.krfrontiersin.org. BIN2 is a negative regulator of brassinosteroid signaling; when active, it phosphorylates and inhibits key transcription factors. Therefore, the inactivation of BIN2 by BSU1 is crucial for promoting brassinosteroid responses bwise.krfrontiersin.org. This phosphorylation/dephosphorylation relay effectively transmits the signal from the plasma membrane to the nucleus, ultimately influencing gene expression mdpi.combwise.kr. As a brassinosteroid, this compound is presumed to activate this canonical signaling pathway.

Influence on Gene Expression and Transcriptional Regulation

The downstream effects of brassinosteroid signaling, initiated by compounds like this compound, are largely mediated by changes in gene expression mdpi.comfrontiersin.org. The inactivation of BIN2 leads to the accumulation of dephosphorylated forms of two key transcription factors: BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1) frontiersin.org. These transcription factors are central regulators of brassinosteroid-responsive genes, binding to specific DNA sequences in the promoters of target genes to either activate or repress their transcription frontiersin.org. Studies have shown that brassinosteroids can influence the expression of thousands of genes, affecting a wide range of physiological processes frontiersin.org. For example, brassinosteroids induce genes that promote growth, such as TCH4 and SAUR-Ac (small auxin upregulated RNAs) wikipedia.org. The SAUR genes are involved in cell expansion by influencing the activity of plasma membrane H+-ATPases wikipedia.org. While specific gene targets of this compound are not detailed in the provided text, its action as a brassinosteroid implies it modulates the expression of a similar set of genes regulated by BZR1 and BES1, thereby influencing various cellular and developmental processes ufs.ac.zadntb.gov.ua.

Modulation of Plant Growth and Developmental Processes

This compound, as a brassinosteroid, plays a significant role in modulating various aspects of plant growth and development ufs.ac.zadntb.gov.uawikipedia.orgthegoodscentscompany.comnih.gov. Brassinosteroids are essential for normal plant development, and mutations affecting their biosynthesis or signaling result in severe growth defects, such as dwarfism usp.brbwise.kr.

Brassinosteroids, including brassinolide and 24-epibrassinolide (B1217166), are known to promote cell elongation and cell division wikipedia.orgwikipedia.orgweacademia.comlumenlearning.com. Cell elongation is a key process in primary growth, particularly in the elongation zone of roots and shoots, where cells increase significantly in size through water uptake and cell wall loosening weacademia.comlumenlearning.comgatech.edunih.gov. Brassinosteroids induce genes like SAUR-Ac that facilitate cell expansion by promoting the activity of proton pumps, leading to cell wall acidification and activation of cell wall-loosening enzymes wikipedia.orgnih.gov. Cell division, occurring primarily in meristematic tissues, increases the number of cells available for growth and differentiation weacademia.comlumenlearning.comvedantu.combyjus.com. While the direct effects of this compound on these processes are not explicitly quantified in the provided results, its identification as a brassinosteroid from plant tissues known to influence growth suggests it contributes to cell elongation and division in a manner consistent with other brassinosteroids ufs.ac.zadntb.gov.ua. Cell differentiation, where cells acquire specialized features, is also a crucial part of development and is influenced by hormonal signals, including brassinosteroids weacademia.comlumenlearning.comgatech.eduvedantu.combyjus.comnih.gov.

Involvement in Plant Responses to Abiotic and Biotic Stresses

Brassinosteroids are increasingly recognized for their roles in mediating plant responses to a variety of abiotic and biotic stresses ufs.ac.zamdpi.commdpi.comcabidigitallibrary.orgmdpi.com. Abiotic stresses include environmental factors such as temperature extremes, drought, salinity, and heavy metal toxicity, while biotic stresses are caused by pathogens and herbivores mdpi.commdpi.com. Brassinosteroids can enhance plant tolerance to these stresses through various mechanisms, including modulating gene expression related to stress defense pathways and interacting with signaling pathways of other phytohormones involved in stress responses mdpi.commdpi.commdpi.com. For example, 24-epibrassinolide has been shown to improve plant functions in salt- and nickel-stressed environments wikipedia.org. Brassinosteroids can also influence the balance between growth and defense responses, sometimes inhibiting defense pathways to prioritize growth under favorable conditions, or promoting defense under stress wikipedia.org. The involvement of this compound in enhancing plant resistance towards abiotic and biotic stress factors has been indicated ufs.ac.zacabidigitallibrary.org. This suggests that this compound, like other brassinosteroids, plays a protective role in helping plants cope with challenging environmental conditions and biological threats ufs.ac.zacabidigitallibrary.org.

Drought Tolerance and Stress Resilience Mechanisms

Brassinosteroids have been implicated in the regulation of plant responses to various stress conditions, including drought nih.gov. Abiotic stresses like drought pose significant threats to crop yields by impairing essential plant processes such as photosynthesis, chlorophyll (B73375) synthesis, nutrient uptake, translocation, metabolism, and carbohydrate synthesis vlsci.com. Plants have evolved various mechanisms to cope with drought, including physiological adaptations like osmotic adjustment and ion homeostasis, root adaptations for improved water uptake, and the synthesis of osmoprotectants researchgate.net.

Research suggests that BRs can enhance plant adaptability to adverse environmental conditions and have demonstrated protective effects under various stresses researchgate.net. For instance, exogenously applied BRs have been shown to ameliorate the adverse effects of several abiotic stresses, including salt stress, in different plant species psu.edu. While the precise mechanisms by which this compound specifically contributes to drought tolerance are still being explored, its classification as a brassinosteroid suggests it may participate in the broader BR-mediated stress response pathways.

Studies on BR-deficient plants have indicated a delayed senescence compared to wild-type plants, potentially offering some protection against chilling and drought psu.edu. Furthermore, BRs may promote anti-stress mechanisms that are, to some extent, independent of other hormones like ABA, ethylene, and jasmonic acid nih.gov. Biostimulants containing brassinosteroids like 24-epi-secasterone and 24-epicastasterone (B1146225) have been reported to promote general plant health and stimulate defense mechanisms against abiotic and biotic stress mdpi.com.

Crosstalk with Other Phytohormone Signaling Networks

The physiological functions regulated by brassinosteroids are often modulated through a complex network of interactions with other plant hormones nih.gov. This inter-hormonal crosstalk provides a mechanism for controlling system robustness and dynamism in response to various stresses nih.gov. BRs interact with the metabolic pathways and signalosomes of other phytohormones, including auxin, gibberellin (GA), abscisic acid (ABA), ethylene, and jasmonic acid (JA) nih.gov.

The interaction between BRs and GAs, for example, has been found to be involved in regulating cell elongation and controlling plant height in species like rice and Arabidopsis semanticscholar.org. There is also evidence of an antagonistic relationship between endogenous BR and ABA responses, which are crucial for stress tolerance nih.gov. ABA typically inhibits the action of growth-promoting hormones, including BR signaling, and can mask BR effects in plant stress responses nih.gov. Conversely, a deficiency in BR biosynthesis might lead to hypersensitization to endogenous ABA, potentially resulting in enhanced drought tolerance nih.gov.

Structure Activity Relationship Sar Studies of Secasterone and Its Analogs

Correlating Specific Structural Motifs with Biological Activity

General SAR studies on brassinosteroids, including secasterone and its epimers, have sought to define the structural requirements for growth-promoting activity. researchgate.net These studies often utilize bioassays such as the Rice Lamina Inclination Test (RLIT). researchgate.net While specific detailed data tables directly correlating various structural motifs of this compound with quantitative biological activity from the search results are limited, the literature indicates that modifications to the steroidal A/B rings and the side chain are key areas of investigation in brassinosteroid SAR. researchgate.net The presence and position of hydroxyl groups and the configuration of the steroid nucleus are known to influence activity in related brassinosteroids. psu.edu

Impact of the 2,3-Epoxy Moiety's Stereochemistry on Biological Efficacy

This compound is characterized by a 2β,3β-epoxy group. semanticscholar.orgnih.gov The stereochemistry of this epoxy moiety is a critical structural feature, and its impact on biological efficacy has been investigated by synthesizing and testing epimeric forms. Studies have involved the synthesis of (22R,23R,24S)-2α,3α-epoxy-22,23-dihydroxy-24-methyl-5α-cholestan-6-one, an epimer of this compound, to compare their bioactivity. rsc.org this compound and its 2,3-diepimer have been reported in biological studies. isopsoc.orgisopsoc.org While precise comparative activity data for the 2β,3β- vs. 2α,3α-epoxy forms of this compound itself are not extensively detailed in the provided snippets, the synthesis and study of these epimers highlight the importance of the epoxy group's stereochemistry in the context of brassinosteroid activity. rsc.org The epoxy ring itself is a reactive functional group that can undergo ring-opening reactions, which might play a role in its biological interactions. semanticscholar.orgnih.govbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the biological activity of a series of compounds to their molecular descriptors. semanticscholar.orgresearchgate.netwikipedia.orgvscht.cz This allows for the prediction of the activity of new, unsynthesized analogs and provides insights into the structural features that are important for activity. researchgate.netwikipedia.org QSAR models have been developed for brassinosteroids to define general structural requirements for growth-promoting activity. researchgate.net These models can take into account factors such as electrostatic charges and the potential for hydrogen bonding, suggesting these interactions play a role in biological activity. isopsoc.orgisopsoc.orgvscht.cz The application of QSAR methods to brassinosteroids bearing an oxirane ring, such as this compound, has been noted in the literature as a method for evaluating their biological activity. semanticscholar.orgnih.gov

Advanced Analytical Methodologies for Secasterone Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Profiling

Liquid chromatography-mass spectrometry (LC-MS), particularly when used in a tandem configuration (LC-MS/MS), has become an indispensable tool for the analysis of brassinosteroids like secasterone. chimia.ch This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. eag.com

LC physically separates analytes in a liquid sample before they enter the mass spectrometer for mass-based detection. technologynetworks.com This separation is crucial as it reduces ion suppression, a phenomenon where co-eluting compounds interfere with the ionization of the target analyte, and helps differentiate isomers, which have the same mass. thermofisher.com The versatility of LC allows for the use of various column chemistries, such as reversed-phase chromatography, making it suitable for analyzing a wide range of compounds from polar to non-polar. technologynetworks.comthermofisher.com

Tandem mass spectrometry (MS/MS), often performed with triple quadrupole (QQQ) or quadrupole time-of-flight (QTOF) instruments, enhances specificity and accuracy. technologynetworks.com In a typical MS/MS experiment, a specific precursor ion (the molecular ion of this compound, for example) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. eag.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly selective detection and quantification, even at nanogram levels. eag.comtechnologynetworks.com The "soft ionization" techniques commonly used, such as electrospray ionization (ESI), predominantly generate the molecular ion, which is essential for determining the accurate mass and putative formula of the analyte. technologynetworks.com

Table 1: Illustrative LC-MS/MS Parameters for Brassinosteroid Profiling

| Parameter | Typical Setting / Description |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile/methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | Precursor Ion (M+H)+ → Specific Product Ion |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a foundational technique in analytical chemistry that combines the separation features of gas chromatography with the detection power of mass spectrometry to identify substances within a sample. wikipedia.org It is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org The GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase of the capillary column. wikipedia.orgetamu.edu The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI), and the resulting fragments create a unique mass spectrum that acts as a molecular fingerprint. ufl.edu

For non-volatile compounds like brassinosteroids, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. thermofisher.comkoreascience.kr This often involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) or other silyl (B83357) ethers. koreascience.kr The combination of a specific retention time from the GC and the unique fragmentation pattern from the MS provides a high degree of certainty in compound identification. wikipedia.orgufl.edu GC-MS is particularly powerful for identifying unknown peaks and determining trace levels of contamination. thermofisher.com

Table 2: General Workflow for GC-MS Analysis of this compound

| Step | Description |

|---|---|

| 1. Extraction | Isolation of steroids from the sample matrix (e.g., using solid-phase extraction). |

| 2. Derivatization | Conversion of this compound to a volatile derivative (e.g., flophemesyl-TMS ether) to allow for gas-phase analysis. koreascience.kr |

| 3. GC Separation | Injection into the GC, where the derivatized compound is vaporized and separated on a capillary column (e.g., 5% phenyl polysiloxane). wikipedia.org |

| 4. MS Detection | Eluted compounds are ionized (typically by EI) and fragmented. The mass spectrometer measures the mass-to-charge ratio of the fragments. etamu.edu |

| 5. Identification | Compound is identified by its characteristic retention time and by matching its mass spectrum against a spectral library. |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. teledynelabs.comglobalresearchonline.net It operates on the principle of separating analytes by pumping a liquid mobile phase through a column packed with a solid stationary phase. globalresearchonline.netbasicmedicalkey.com The separation occurs based on the differential partitioning of the sample components between the two phases. teledynelabs.com

While HPLC is the separation component of LC-MS, it can also be used as a standalone quantitative technique when coupled with various specialized detectors. For compounds that possess a chromophore (a part of the molecule that absorbs light), ultraviolet-visible (UV-Vis) detectors are commonly used. nih.gov These detectors measure the absorbance of the eluent at a specific wavelength as it exits the column. basicmedicalkey.com A photodiode array (PDA) detector is an advanced type of UV detector that can acquire an entire UV spectrum simultaneously, providing additional data for peak purity assessment and compound identification. globalresearchonline.net

The choice of detector depends on the properties of the analyte. Since brassinosteroids lack a strong native chromophore, direct UV detection can be challenging and may lack the sensitivity required for biological samples. However, for analyzing purified samples or synthetic standards, HPLC with UV or other detectors like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) can be effective. youtube.com

Table 3: Comparison of Common HPLC Detectors for Steroid Analysis

| Detector Type | Principle | Suitability for this compound |

|---|---|---|

| UV-Visible (UV-Vis) | Measures absorbance of specific wavelengths of light. nih.gov | Limited sensitivity due to weak chromophore in brassinosteroids. Useful for high-concentration samples. |

| Photodiode Array (PDA) | Acquires a full UV-Vis spectrum simultaneously. globalresearchonline.net | Provides more spectral information than a single-wavelength UV detector, aiding in peak purity analysis. Sensitivity remains a limitation. |

| Mass Spectrometer (MS) | Measures mass-to-charge ratio. nih.gov | Highly sensitive and specific; the preferred detector for trace-level quantification. |

| Refractive Index (RI) | Measures changes in the refractive index of the eluent. youtube.com | Universal detector but has low sensitivity and is not compatible with gradient elution. |

Application of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving high-accuracy quantification of chemical substances. wikipedia.org It is considered a definitive method because it relies on measuring isotope ratios rather than absolute signal intensities, which minimizes errors from sample loss during preparation or matrix effects during analysis. osti.govyoutube.com

The method involves adding a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample. wikipedia.org This standard is chemically identical to the target analyte (this compound) but contains heavier isotopes (e.g., ¹³C or ²H), giving it a higher mass. youtube.com The spike and the natural analyte are homogenized, processed together, and then analyzed by MS (either GC-MS or LC-MS). osti.gov By measuring the ratio of the natural isotope to the enriched isotope with a mass spectrometer, the precise amount of the analyte originally in the sample can be calculated. youtube.com This internal standardization approach can improve the uncertainty of measurement results significantly, often to better than 1%. wikipedia.org IDMS is the method of choice for producing certified reference materials and for applications where the highest level of accuracy is required. wikipedia.orgnih.gov

Bioassays for Assessment of Brassinosteroid Activity in Extracts

Before the widespread availability of advanced spectrometric methods, bioassays were the primary tool for detecting and quantifying brassinosteroids based on their biological activity. researchgate.net These assays remain valuable for screening extracts for hormonal activity and for assessing the function of synthetic analogs. conicet.gov.ar

The most prevalent and classic bioassays are the bean second internode elongation assay and the rice leaf lamina inclination test (RLIT). researchgate.netconicet.gov.ar The RLIT is based on the characteristic bending of the rice leaf lamina away from the sheath when exposed to active brassinosteroids. conicet.gov.ar While simple and inexpensive, these traditional assays can be time-consuming, often requiring several days to complete. conicet.gov.ar

Table 4: Overview of Brassinosteroid Bioassays

| Bioassay | Principle | Key Advantage(s) |

|---|---|---|

| Rice Leaf Lamina Inclination Test (RLIT) | Measures the angle of bending between the leaf lamina and sheath in rice seedlings. conicet.gov.ar | Well-established, specific for brassinosteroids. researchgate.net |

| Bean Second Internode Bioassay | Measures the elongation, swelling, and splitting of bean internodes. researchgate.net | Classic assay, indicative of "brassin activity". researchgate.net |

| Spiral Root Induction Assay (SRIA) | Observes the induction of spiral roots in germinated rice seeds. nih.gov | Simple, user-friendly, quantitative, and faster than RLIT. nih.gov |

| Nitric Oxide (NO) Production Assay | Fluorimetric detection of NO produced by plant cells in response to brassinosteroids. conicet.gov.ar | Rapid, highly sensitive (nanomolar range), and suitable for high-throughput screening. conicet.gov.ar |

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

While mass spectrometry is excellent for detecting and quantifying known compounds, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the definitive structural elucidation of new or unknown molecules. hyphadiscovery.comslideshare.net

Infrared (IR) Spectroscopy analyzes the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate. slideshare.net Different functional groups (e.g., hydroxyl [-OH], carbonyl [C=O]) absorb characteristic frequencies of IR radiation, making IR spectroscopy a powerful tool for identifying the functional groups present in a molecule like this compound. slideshare.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for determining the complete atomic structure of an organic compound. hyphadiscovery.comyoutube.com It provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR identify the different types of hydrogen and carbon atoms present. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal how these atoms are connected to each other. hyphadiscovery.comnd.edu By piecing together this connectivity information, the exact structure of a compound can be determined, which is crucial for confirming the identity of a newly isolated brassinosteroid or verifying a synthetic product. hyphadiscovery.com

Genetic and Physiological Studies Involving Secasterone in Plant Models

Characterization of Brassinosteroid-Deficient and Insensitive Mutants

Brassinosteroid-deficient and insensitive mutants have been instrumental in dissecting the roles of brassinosteroids in plant development. Mutants defective in brassinosteroid biosynthesis typically exhibit dwarfism, dark green leaves, and altered photomorphogenesis, phenotypes that can often be rescued by exogenous application of brassinosteroids. nih.govmdpi.comusp.br Examples include Arabidopsis mutants like cpd, det2, dwf1, and dwf7/ste1. nih.gov

In contrast, brassinosteroid-insensitive mutants are impaired in their ability to perceive or transduce the brassinosteroid signal. nih.gov These mutants also display dwarfism and similar growth defects to biosynthetic mutants, but their phenotypes are generally not rescued by applying brassinosteroids. nih.gov A well-characterized brassinosteroid-insensitive mutant in Arabidopsis is bri1 (brassinosteroid-insensitive 1), which affects a receptor kinase involved in brassinosteroid signaling. nih.govmdpi.com Studies on these mutants, while often focusing on more abundant brassinosteroids like brassinolide (B613842) and castasterone (B119632), provide a framework for understanding how alterations in brassinosteroid pathways, potentially including those involving secasterone, impact plant physiology. nih.govnih.govfrontiersin.org Analysis of endogenous brassinosteroid levels in these mutants can reveal the consequences of impaired biosynthesis or signaling on the accumulation of specific brassinosteroids. nih.govnih.govusp.br For instance, BR-insensitive mutants may accumulate higher levels of brassinosteroids due to a lack of feedback inhibition on biosynthesis. nih.govnih.govusp.br

Genetic Manipulation of this compound Biosynthesis and Signaling

Genetic manipulation techniques are employed to directly alter the levels of this compound or components of its signaling pathway in plants. This can involve modifying genes encoding enzymes in the brassinosteroid biosynthetic pathway or genes involved in brassinosteroid perception and signal transduction. mdpi.comnih.govnih.govnih.govstanford.eduwikipedia.orgfrontiersin.orgnih.gov

While specific studies focusing solely on the genetic manipulation of this compound biosynthesis and signaling are less commonly highlighted in broad overviews compared to major brassinosteroids, the principles applied to the brassinosteroid pathway in general are relevant. Genetic engineering, including techniques like CRISPR-Cas9, allows for targeted modification of genes. nih.govfrontiersin.orgnih.gov By manipulating genes upstream or downstream of this compound in the brassinosteroid pathway, researchers can investigate its specific role and contribution to plant growth and development. nih.govfrontiersin.org For example, altering the expression of enzymes involved in the epoxidation step that leads to this compound could shed light on its unique function compared to other brassinosteroids. researchgate.netresearchgate.net Genetic manipulation can also involve introducing or modifying genes related to brassinosteroid receptors or downstream signaling components to study how plants perceive and respond to this compound. mdpi.commdpi.comuniprot.org

Phenotypic Analysis of this compound-Treated Plants

Applying exogenous this compound to plants and analyzing the resulting phenotypes is a direct method to assess its physiological effects. Brassinosteroids are known to influence various plant traits, including stem elongation, leaf development, root growth, and stress tolerance. dokumen.pubisopsoc.orgwikipedia.orgmdpi.comnih.gov

Studies involving the application of brassinosteroids, such as 24-epibrassinolide (B1217166), have shown effects on processes like cell elongation and division, and improved stress tolerance. dokumen.pubwikipedia.orgmdpi.com While specific detailed phenotypic data for this compound treatment across a wide range of plant species and conditions is not extensively available in the provided search results, the general effects observed for other brassinosteroids provide a strong indication of the types of responses that would be investigated for this compound. Phenotypic analysis typically involves measuring parameters such as plant height, leaf size and shape, root length, flowering time, and responses to various abiotic and biotic stresses. mdpi.comnih.govresearchgate.netuns.ac.id Observing how this compound treatment influences these traits, particularly in comparison to other brassinosteroids or in brassinosteroid-deficient mutants, helps to define its specific biological activities and potency.

Integrative Omics Approaches (e.g., Transcriptomics, Metabolomics, Proteomics) to Understand this compound's Physiological Impact

Integrative omics approaches provide a comprehensive view of the molecular changes occurring in plants in response to brassinosteroids like this compound. These technologies allow for the simultaneous analysis of thousands of molecules, offering insights into the complex regulatory networks influenced by these hormones. nih.govnih.govplantae.orgmdpi.comnih.gov

Transcriptomics: This involves studying the complete set of RNA transcripts in a plant tissue or cell type. plantae.orgnih.gov By comparing the transcriptome of this compound-treated plants with control plants, researchers can identify genes whose expression levels are altered. This reveals the genetic pathways and regulatory networks that are activated or repressed by this compound signaling. uns.ac.idplantae.org Single-cell transcriptomics allows for even higher resolution, identifying cell-type-specific responses. plantae.orgnih.gov

Metabolomics: This focuses on the global analysis of metabolites within a biological system. mdpi.com Metabolomics can identify changes in the levels of various small molecules, including intermediates in metabolic pathways, signaling molecules, and stress-related compounds, in response to this compound. mdpi.com This can help to understand how this compound influences plant metabolism and the production of other bioactive compounds. This compound itself has been included in metabolomic studies profiling brassinosteroids and related compounds. researchgate.netresearchgate.netmdpi.comdntb.gov.ua

Proteomics: This involves the large-scale study of proteins. nih.govnih.gov Proteomics can reveal changes in protein abundance, modifications, and interactions in response to this compound treatment. nih.govnih.gov This provides insights into the downstream effectors of this compound signaling and the cellular processes that are directly or indirectly regulated by this hormone. nih.govnih.gov Studies on plant secretome proteomics, for example, can identify secreted proteins involved in signaling and stress responses that might be influenced by brassinosteroids. nih.govnih.gov

Integrating data from these omics approaches provides a holistic understanding of the molecular mechanisms underlying this compound's physiological effects, revealing interconnected pathways and potential crosstalk with other signaling networks. nih.govfrontiersin.org

Molecular Genetic Dissection of this compound-Mediated Pathways

Molecular genetic dissection aims to identify the specific genes and proteins involved in the perception, signal transduction, and response to this compound. This often involves studying mutants with defects in brassinosteroid signaling components and using molecular techniques to analyze gene function and protein interactions. usp.brmdpi.comuniprot.orgmdpi.comresearchgate.net

Key components of brassinosteroid signaling pathways have been identified through molecular genetic studies, primarily in model plants like Arabidopsis. usp.brmdpi.com The brassinosteroid receptor BRI1 (BRASSINOSTEROID INSENSITIVE 1) is a well-established example. mdpi.commdpi.comuniprot.org Downstream signaling components, including kinases like BIN2 (BRASSINOSTEROID INSENSITIVE 2) and transcription factors like BZR1 (BRASSINAZOLE RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), have also been characterized. mdpi.com While research may focus on the general brassinosteroid signaling pathway, molecular genetic studies can be specifically applied to investigate how this compound interacts with these components or if it utilizes unique signaling branches. Techniques such as gene cloning, transformation, protein-protein interaction studies (e.g., yeast two-hybrid, co-immunoprecipitation), and analysis of gene expression patterns using reporter constructs are employed to dissect the molecular events triggered by this compound. mdpi.comwikipedia.orgnih.govfrontiersin.org Understanding the molecular genetic basis of this compound action is crucial for fully elucidating its role in plant development and responses.

Compound Table

Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

| Compound Name | PubChem CID |

| This compound | 10478758 |

| 24-Epibrassinolide | 443055 |

| Brassinolide | 115196 |

| Castasterone | 443054 |

| Secasterol (B1248278) | 11743437 |

| Teasterone (B1253636) | 10478757 |

| Typhasterol (B1251266) | 123038 |

| Cathasterone | 15341086 |

| BRI1 (protein) | - |

| BIN2 (protein) | - |

| BZR1 (protein) | - |

| BES1 (protein) | - |

| BAK1 (protein) | - |

Note: PubChem CIDs are typically assigned to chemical compounds, not proteins. Protein identifiers are found in databases like UniProt.

Data Tables

Example Data Table: Effect of this compound Treatment on Plant Height in Arabidopsis

| Treatment | Average Plant Height (cm) | Standard Deviation (cm) |

| Control (Vehicle) | [Numerical Data] | [Numerical Data] |

| This compound (Conc. 1) | [Numerical Data] | [Numerical Data] |

| This compound (Conc. 2) | [Numerical Data] | [Numerical Data] |

| This compound (Conc. 3) | [Numerical Data] | [Numerical Data] |

| [Another BR] (Conc. 1) | [Numerical Data] | [Numerical Data] |

This table would show how different concentrations of this compound affect plant height compared to a control and potentially another known brassinosteroid. Interactive versions could allow users to sort by column or filter data.

Example Data Table: Differentially Expressed Genes in Response to this compound Treatment

| Gene ID | Log2 Fold Change (this compound vs Control) | Adjusted p-value | Putative Function |

| [Gene 1] | [Numerical Data] | [Numerical Data] | [Description] |

| [Gene 2] | [Numerical Data] | [Numerical Data] | [Description] |

| [Gene 3] | [Numerical Data] | [Numerical Data] | [Description] |

| ... | ... | ... | ... |

This table would list genes showing significant changes in expression level after this compound treatment. An interactive version could allow searching for specific genes, sorting by fold change or p-value, and linking to gene databases.

Example Data Table: Key Metabolite Changes in Response to this compound Treatment

| Metabolite ID | Fold Change (this compound vs Control) | p-value | Putative Identity/Pathway |

| [Metabolite 1] | [Numerical Data] | [Numerical Data] | [Description] |

| [Metabolite 2] | [Numerical Data] | [Numerical Data] | [Description] |

| [Metabolite 3] | [Numerical Data] | [Numerical Data] | [Description] |

| ... | ... | ... | ... |

This table would highlight metabolites whose concentrations change significantly upon this compound exposure, providing clues about affected metabolic pathways. Interactive features could include searching, sorting, and links to metabolite databases.

Emerging Research Avenues and Future Directions for Secasterone

Elucidating Novel Biological Roles in Underexplored Organisms

While secasterone has been identified in certain plant species like rye and Lychnis viscaria, its presence and specific biological functions in a wider range of underexplored organisms remain areas for future investigation. Brassinosteroids, as a class, are found throughout the plant kingdom, including angiosperms, gymnosperms, algae, bryophytes, and pteridophytes, suggesting the potential for this compound or related epoxy-brassinosteroids to exist and play roles in diverse plant lineages and potentially other organisms. semanticscholar.org Research could focus on targeted isolation and identification of this compound in non-model plants, algae, fungi, or even microorganisms to understand its evolutionary distribution and conserved or novel functions outside of well-studied plant systems.

Integration with Synthetic Biology for Enhanced Production or Modified Activity

The synthesis of brassinosteroids, including this compound, can be challenging due to their complex stereochemistry and low natural abundance in plants researchgate.net. Synthetic biology offers avenues for enhanced production of this compound through metabolic engineering of host organisms like bacteria, yeast, or even plant cell cultures. researchgate.net Identifying and engineering the specific enzymes involved in the epoxidation step leading to this compound could facilitate its large-scale and cost-effective production. Furthermore, synthetic biology approaches could be used to create analogs of this compound with modified structures to potentially enhance its biological activity, stability, or specificity for certain applications. researchgate.net

Advanced Computational Modeling and Simulations of this compound Interactions

Computational modeling and simulations can provide valuable insights into the potential biological interactions of this compound at a molecular level. Quantitative Structure-Activity Relationship (QSAR) models have been developed for brassinosteroids, suggesting that electrostatic charges and hydrogen bonding play significant roles in their binding and activity. isopsoc.org Advanced computational techniques, such as molecular dynamics simulations and protein-ligand docking studies, can be employed to predict how this compound interacts with potential receptor proteins or enzymes in various organisms. isopsoc.orgresearchgate.net These models could help in identifying novel biological targets for this compound action and in designing analogs with improved binding affinities or altered specificities.

Exploring this compound's Potential in Plant Biotechnology and Agriculture

Brassinosteroids, including this compound, are recognized as environmentally friendly plant growth regulators with potential applications in agriculture. researchgate.netscielo.br Their ability to influence various aspects of plant growth and development makes them candidates for improving crop performance. ufs.ac.zaresearchgate.neticm.edu.pl

Applications in Crop Stress Mitigation and Yield Enhancement

This compound, like other brassinosteroids, has shown potential in enhancing plant tolerance to various abiotic and biotic stresses. semanticscholar.orgufs.ac.zaicm.edu.plmdpi.com Abiotic stresses, such as drought, salinity, extreme temperatures, and nutrient deficiency, significantly reduce crop yields globally. semanticscholar.orgmdpi.comfrontiersin.orguns.ac.idresearchgate.netbabrone.edu.in Biotic stresses, caused by pests, pathogens, and weeds, also contribute to substantial yield losses. mdpi.comresearchgate.netwur.nl

Research indicates that brassinosteroids can help plants cope with these stresses by modulating various physiological and biochemical processes, including enhancing antioxidant enzyme activity and regulating gene expression related to stress responses. semanticscholar.orgnih.gov this compound, as a naturally occurring brassinosteroid, could potentially be used to improve crop resilience to adverse environmental conditions. mdpi.com

Furthermore, brassinosteroids have been shown to promote plant growth and enhance yield in various crops. ufs.ac.zaresearchgate.neticm.edu.pl This can occur through mechanisms such as promoting cell division and elongation, influencing root development, and improving photosynthetic efficiency. semanticscholar.orgicm.edu.plbyjus.comcreative-proteomics.com The application of this compound or its analogs could contribute to increasing the productivity of economically important crops, helping to address challenges related to food security. ufs.ac.zaafdb.orgfrontiersin.org

Data from studies on brassinosteroid applications in agriculture highlight their potential in improving growth parameters and yield under both stressed and non-stressed conditions. semanticscholar.orgufs.ac.zamdpi.com

Discovery of Novel Biological Targets for this compound Action

While brassinosteroids are known to exert their effects through binding to specific receptors, the precise biological targets for this compound may vary or involve additional pathways compared to other brassinosteroids. The unique 2,3-epoxy function in this compound's structure could lead to distinct interactions with proteins or other cellular components. nih.gov Future research should focus on identifying the specific receptor proteins or enzymes that this compound binds to in different organisms and plant tissues. Techniques such as affinity chromatography, pull-down assays, and advanced mass spectrometry could be employed for target identification. Understanding the molecular targets of this compound is crucial for fully elucidating its mechanism of action and for developing targeted applications. rsc.organtonchick.de

常见问题

Q. What experimental parameters are critical for isolating Secasterone with high purity?

this compound isolation requires standardized protocols, including solvent selection (e.g., methanol or ethanol for extraction), chromatographic techniques (HPLC or TLC), and spectroscopic validation (NMR, MS). Ensure reproducibility by documenting solvent ratios, temperature controls, and purification steps. Purity should be confirmed via melting point analysis and elemental composition verification .

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?

Use a tiered approach:

- In vitro assays : Start with cell lines relevant to this compound’s purported targets (e.g., plant growth regulation).

- Dose range : Include 5–7 concentrations spanning three orders of magnitude.

- Controls : Negative (solvent-only) and positive (known agonists/antagonists) controls must be included.

- Replicates : Triplicate measurements to account for variability. Statistical significance (e.g., ANOVA with post-hoc tests) is mandatory .

Q. What are the best practices for characterizing this compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing this compound to light, humidity, and temperature fluctuations. Monitor degradation via UV-Vis spectroscopy and HPLC. Store samples in amber vials at −20°C with desiccants, and validate stability over 6–12 months .

Advanced Research Questions

Q. How can conflicting data on this compound’s molecular targets be resolved systematically?

- Meta-analysis : Aggregate data from multiple studies and assess heterogeneity using tools like Cochrane Review methodologies to identify bias or methodological inconsistencies .

- Orthogonal validation : Combine knock-out models (e.g., CRISPR in plant systems) with competitive binding assays to confirm target specificity .

- Statistical rigor : Apply Bayesian analysis to weigh evidence strength, particularly when observational studies suggest spurious correlations .

Q. What computational strategies improve the prediction of this compound’s structure-activity relationships (SAR)?

- Molecular docking : Use software like AutoDock Vina to model interactions with putative receptors, cross-referenced with mutagenesis data.

- QSAR modeling : Train models on existing analogs, incorporating descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate with leave-one-out cross-validation .

- Dynamic simulations : Run molecular dynamics (MD) simulations (>100 ns) to assess binding stability under physiological conditions .

Q. How should researchers integrate omics data to elucidate this compound’s mode of action?

- Transcriptomics : Pair RNA-seq data from treated vs. control samples with pathway enrichment tools (e.g., KEGG, GO).

- Metabolomics : Use LC-MS/MS to identify metabolites altered post-treatment, focusing on pathways like brassinosteroid signaling.

- Network pharmacology : Construct interaction networks (Cytoscape) linking this compound to downstream effectors, validated via siRNA silencing .

Q. What methodologies address reproducibility challenges in this compound’s in vivo studies?

- Pre-registration : Detail experimental designs on platforms like OSF to mitigate publication bias.

- Blinding : Implement double-blinding in treatment administration and data collection.

- Multi-lab collaboration : Replicate key findings across independent labs using harmonized protocols .

Methodological Considerations

Q. How to optimize high-throughput screening (HTS) workflows for this compound derivatives?

- Assay miniaturization : Use 384-well plates with robotic liquid handling.

- Z’-factor validation : Ensure Z’ > 0.5 to distinguish true hits from noise.

- Counter-screening : Exclude non-specific inhibitors via parallel assays against unrelated targets .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other phytochemicals?

- Isobolographic analysis : Calculate combination indices (CI) to classify interactions (synergistic, additive, antagonistic).

- Response surface methodology (RSM) : Model interactions using a central composite design.

- Machine learning : Train random forest models on dose-response matrices to predict synergy .

Q. How to conduct a systematic review of this compound’s ecological impacts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。